molecular formula C11H11N3O3 B2969563 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid CAS No. 97609-03-5

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid

Cat. No.: B2969563
CAS No.: 97609-03-5
M. Wt: 233.227
InChI Key: UFCNOKFGMNKFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid is a chemical compound that belongs to the class of benzotriazines Benzotriazines are heterocyclic compounds containing a triazine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid typically involves the reaction of 4-oxo-1,2,3-benzotriazine with butanoic acid derivatives under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzotriazine and the butanoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution can result in various substituted benzotriazine derivatives .

Scientific Research Applications

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-4-oxo-1,2,3-benzotriazine: Similar in structure but lacks the butanoic acid moiety.

    4-Oxo-1,2,3-benzotriazin-3(4H)-olate: Similar core structure but different functional groups.

Uniqueness

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid is unique due to the presence of both the benzotriazine ring and the butanoic acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-10(16)6-3-7-14-11(17)8-4-1-2-5-9(8)12-13-14/h1-2,4-5H,3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCNOKFGMNKFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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